molecular formula C15H15Cl2N B3131608 N-(2,4-Dichlorobenzyl)-3,4-dimethylaniline CAS No. 356531-73-2

N-(2,4-Dichlorobenzyl)-3,4-dimethylaniline

Cat. No. B3131608
CAS RN: 356531-73-2
M. Wt: 280.2 g/mol
InChI Key: QCMMVVRDKNPIKY-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods and reagents used in the synthesis of the compound. It may also include yield percentages and reaction conditions such as temperature and pH .


Molecular Structure Analysis

This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the molecular structure of the compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include its reactivity with other compounds, its stability under various conditions, and the products it forms during reactions .


Physical And Chemical Properties Analysis

This includes properties such as melting point, boiling point, solubility, and spectral data. It can also include thermodynamic properties and information on its behavior under various conditions .

Scientific Research Applications

Environmental Impact and Behavior

  • Herbicide Toxicity and Environmental Fate : A study on 2,4-dichlorophenoxyacetic acid (2,4-D) herbicide, which shares part of the name and possibly related chemical properties with N-(2,4-Dichlorobenzyl)-3,4-dimethylaniline, discusses its widespread use and distribution in the environment. The research highlights the concern over its presence in water, soil, and air due to its potential lethal effects on non-target organisms and the need for mitigation strategies to prevent environmental entry (Islam et al., 2017).

  • Microbial Biodegradation : The behavior of 2,4-D in agricultural environments emphasizes the role of microorganisms in its degradation and the significance of understanding the microbial breakdown of such compounds. This knowledge is crucial for developing bioremediation strategies to address environmental contamination (Magnoli et al., 2020).

Potential for Biodegradation and Environmental Remediation

  • Biodegradation Mechanisms : Research on N-nitrosodimethylamine (NDMA), another compound of environmental concern, offers insights into the mechanisms of formation and destruction in water. Understanding these processes is vital for addressing the contamination of water resources and developing effective treatment methods. The study presents an overview of the kinetics and reaction mechanisms involved, suggesting a foundation for mitigating the impacts of similar toxic compounds (Sharma, 2012).

  • Epigenetic Effects of Environmental Chemicals : While not directly related to N-(2,4-Dichlorobenzyl)-3,4-dimethylaniline, research on the epigenetic alterations caused by environmental chemicals, including metals and air pollutants, underscores the potential health implications of exposure to such compounds. These findings highlight the importance of investigating the biological impacts of chemical exposure at the molecular level, which could extend to compounds with similar structures or chemical properties (Baccarelli & Bollati, 2009).

Mechanism of Action

If the compound has a biological effect, the mechanism of action describes how it exerts this effect at the molecular level .

Safety and Hazards

This includes information on the compound’s toxicity, flammability, and environmental impact. It also includes safety precautions that should be taken when handling the compound .

properties

IUPAC Name

N-[(2,4-dichlorophenyl)methyl]-3,4-dimethylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15Cl2N/c1-10-3-6-14(7-11(10)2)18-9-12-4-5-13(16)8-15(12)17/h3-8,18H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCMMVVRDKNPIKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NCC2=C(C=C(C=C2)Cl)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-Dichlorobenzyl)-3,4-dimethylaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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